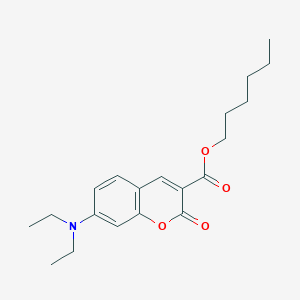
Hexyl 7-(Diethylamino)coumarin-3-carboxylate
説明
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a biochemical compound used for proteomics research . It has a molecular weight of 345.43 and a molecular formula of C20H27NO4 .
Molecular Structure Analysis
The molecular structure of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is represented by the formula C20H27NO4 . The structure includes a coumarin core, which is a benzopyrone, that is, a lactone derived from ortho-hydroxycinnamic acid .Physical And Chemical Properties Analysis
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The compound has a melting point range of 65.0 to 69.0°C .科学的研究の応用
1. Optoelectronic Properties and Aggregation Characteristics
Hexyl 7-(Diethylamino)coumarin-3-carboxylate has been investigated for its optoelectronic properties, especially focusing on its behavior in different solvents. Research by Liu et al. (2014) explored its use as a laser dye and fluorescent label, revealing that the compound tends to aggregate, impacting its optoelectronic characteristics. They conducted experiments and quantum calculations to understand these properties in various solvents like cyclohexane, ethanol, and dimethyl sulfoxide (DMSO) (Liu et al., 2014).
2. Fluorescent Probes and FRET Applications
Hexyl 7-(Diethylamino)coumarin-3-carboxylate has been utilized in the synthesis of fluorescent probes. Berthelot et al. (2004, 2005) synthesized coumarin-labeled lysines, which included 7-diethylamino coumarin-3-carboxylic acids, for use as fluorescent probes and as a fluorescence resonance energy transfer (FRET) pair for peptide cleavage detection. These probes were found to be effective in various spectroscopic studies and showed potential for applications in detecting protease cleavage (Berthelot et al., 2004); (Berthelot et al., 2005).
3. Photo-crosslinking in Hydrogels
In the study by Kim et al. (2015), Hexyl 7-(Diethylamino)coumarin-3-carboxylate was functionalized into a lysine dipeptide to create self-assembling hydrogels. These hydrogels exhibited enhanced mechanical properties upon irradiation, which induced crosslinking through the dimerization of coumarin groups. This application highlights its potential in the development of advanced materials (Kim et al., 2015).
4. Fluorescent Probes for Lipopolysaccharides
Yang et al. (2016) developed a novel fluorescent compound using Hexyl 7-(Diethylamino)coumarin-3-carboxylate for detecting lipopolysaccharides (LPS). This probe displayed high fluorescence in aqueous environments and was successful in biological imaging studies, demonstrating its applicability in bioanalytical chemistry (Yang et al., 2016).
5. Photophysics in Reverse Micelles
Maity et al. (2014) studied the photophysical properties of Hexyl 7-(Diethylamino)coumarin-3-carboxylate in aqueous reverse micelles. The research provided insights into the dynamics of the compound under various conditions, highlighting its potential in the study of microenvironments and molecular interactions (Maity et al., 2014).
特性
IUPAC Name |
hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFUKSNTLMNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 7-(Diethylamino)coumarin-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
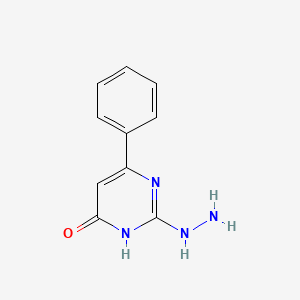
![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
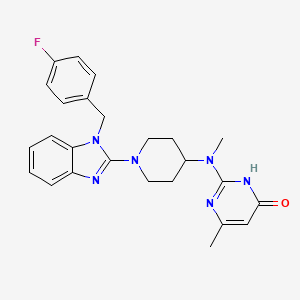
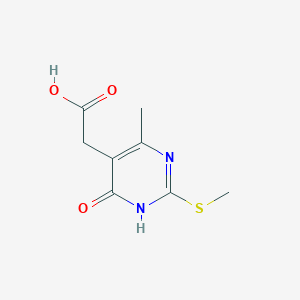
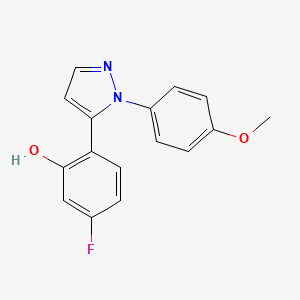




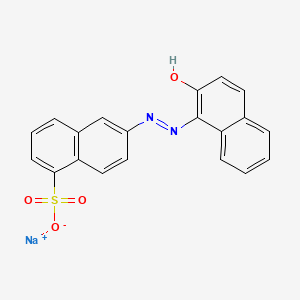
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)